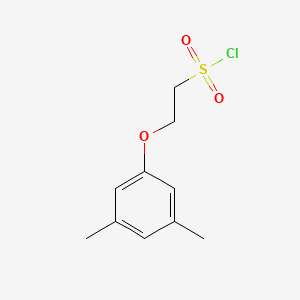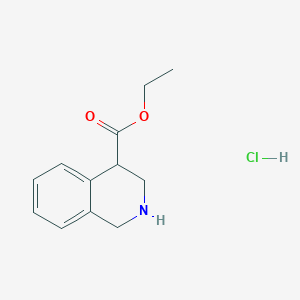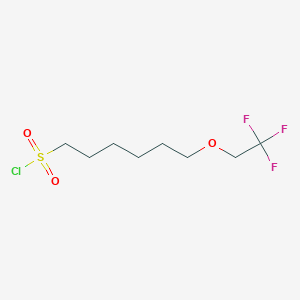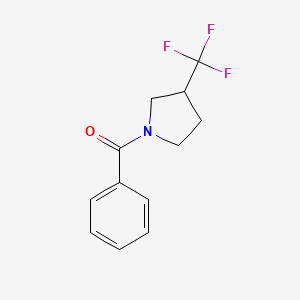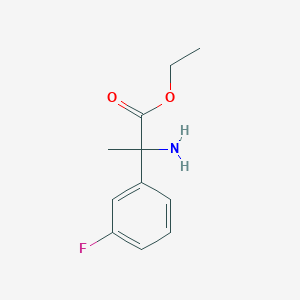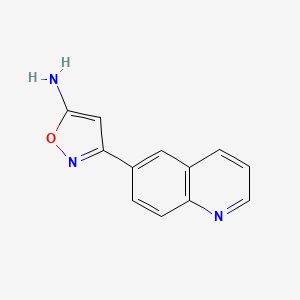![molecular formula C14H20BNO3 B13483865 2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)
2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is an organic compound with the molecular formula C12H18BNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use in various chemical reactions and its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine typically involves the reaction of 2-methoxypyridine with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridines .
Aplicaciones Científicas De Investigación
2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in electron transfer processes, influencing the reactivity of other molecules in the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
- 2,3-Dimethoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
- 2,3-Dimethoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
Uniqueness
2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and materials .
Propiedades
Fórmula molecular |
C14H20BNO3 |
|---|---|
Peso molecular |
261.13 g/mol |
Nombre IUPAC |
2-methoxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-9-11-7-6-8-12(16-11)17-5/h6-10H,1-5H3/b10-9+ |
Clave InChI |
OFSHISFAFMNHOG-MDZDMXLPSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=NC(=CC=C2)OC |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=NC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13483802.png)
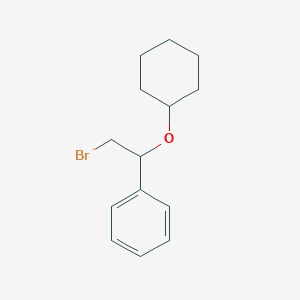
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide](/img/structure/B13483816.png)
